Benzyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
BENZYL 4-(4-FLUOROPHENYL)-2-METHYL-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a benzyl group, a fluorophenyl group, a thienyl group, and a hexahydroquinoline core. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research.
Preparation Methods
The synthesis of BENZYL 4-(4-FLUOROPHENYL)-2-METHYL-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the hexahydroquinoline core: This can be achieved through a Povarov reaction, which involves the condensation of an aniline derivative, an aldehyde, and an alkene.
Introduction of the thienyl group: This step can be performed using a Suzuki-Miyaura coupling reaction, where a thienylboronic acid is coupled with a halogenated quinoline derivative in the presence of a palladium catalyst.
Addition of the benzyl and fluorophenyl groups: These groups can be introduced through Friedel-Crafts alkylation reactions, where benzyl chloride and fluorobenzene are reacted with the quinoline core in the presence of a Lewis acid catalyst.
Industrial production methods for this compound would likely involve optimization of these reactions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
BENZYL 4-(4-FLUOROPHENYL)-2-METHYL-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:
Scientific Research Applications
BENZYL 4-(4-FLUOROPHENYL)-2-METHYL-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE has several applications in scientific research:
Mechanism of Action
The mechanism of action of BENZYL 4-(4-FLUOROPHENYL)-2-METHYL-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar compounds to BENZYL 4-(4-FLUOROPHENYL)-2-METHYL-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE include other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a quinoline core.
Quinoline N-oxide: A derivative with an oxidized quinoline core.
Thienylquinoline: A compound with a thienyl group attached to the quinoline core.
The uniqueness of BENZYL 4-(4-FLUOROPHENYL)-2-METHYL-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE lies in its combination of functional groups, which confer specific chemical and biological properties that are not observed in other quinoline derivatives .
Properties
Molecular Formula |
C28H24FNO3S |
---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
benzyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C28H24FNO3S/c1-17-25(28(32)33-16-18-6-3-2-4-7-18)26(19-9-11-21(29)12-10-19)27-22(30-17)14-20(15-23(27)31)24-8-5-13-34-24/h2-13,20,26,30H,14-16H2,1H3 |
InChI Key |
YCVQUWNUZAKVLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC=C(C=C4)F)C(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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